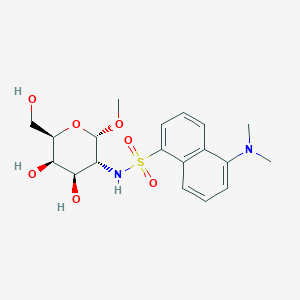
Methyl-N-dansylgalactosaminide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl-N-dansylgalactosaminide (MNG) is a chemical compound used in scientific research as a tool to study the role of glycosylation in biological processes. Glycosylation is the process by which sugar molecules are attached to proteins or lipids, and it plays a critical role in many cellular functions, including cell signaling, protein folding, and immune response. MNG is a fluorescent analog of N-acetylgalactosamine (GalNAc), a common sugar molecule found in glycoproteins and glycolipids. MNG is used to label and track glycosylation events in cells and tissues, and to study the mechanisms by which glycosylation affects cellular processes.
Wirkmechanismus
Methyl-N-dansylgalactosaminide works by binding to the sugar-binding site of lectins, which are proteins that recognize and bind to specific sugar molecules. By labeling glycoproteins and glycolipids with Methyl-N-dansylgalactosaminide, researchers can track the movement and turnover of these molecules in cells and tissues, and study the effects of glycosylation on protein function and signaling.
Biochemische Und Physiologische Effekte
Methyl-N-dansylgalactosaminide has minimal effects on cellular metabolism and physiology, and is generally well-tolerated by cells and tissues. However, Methyl-N-dansylgalactosaminide labeling may alter the conformation and function of glycoproteins and glycolipids, and researchers should carefully evaluate the effects of Methyl-N-dansylgalactosaminide labeling on the biological activity of their target molecules.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl-N-dansylgalactosaminide has several advantages as a tool for studying glycosylation in cells and tissues. It is highly specific for GalNAc residues, and can be used to label and track glycoproteins and glycolipids in a variety of cell types and tissues. Methyl-N-dansylgalactosaminide is also fluorescent, which allows for easy detection and quantification of labeled molecules. However, Methyl-N-dansylgalactosaminide labeling may alter the biological activity of glycoproteins and glycolipids, and researchers should carefully evaluate the effects of Methyl-N-dansylgalactosaminide labeling on their target molecules. Additionally, Methyl-N-dansylgalactosaminide labeling may not be appropriate for all glycosylation studies, and researchers should consider alternative labeling strategies based on the specific needs of their experiments.
Zukünftige Richtungen
For Methyl-N-dansylgalactosaminide research may include the development of new methods for synthesizing and using Methyl-N-dansylgalactosaminide, the identification of novel lectins and glycosylation pathways, and the application of Methyl-N-dansylgalactosaminide in new areas of research, such as glycan-based drug discovery and glycan engineering. Additionally, advances in imaging and microscopy techniques may enable more precise and detailed tracking of Methyl-N-dansylgalactosaminide-labeled glycoproteins and glycolipids in cells and tissues.
Synthesemethoden
Methyl-N-dansylgalactosaminide can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of dansyl chloride with GalNAc, followed by methylation of the amino group with methyl iodide. Enzymatic synthesis involves the use of enzymes such as β-galactosidase and β-N-acetylhexosaminidase to transfer the dansyl-labeled GalNAc to glycoproteins or glycolipids.
Wissenschaftliche Forschungsanwendungen
Methyl-N-dansylgalactosaminide is widely used in scientific research to study the role of glycosylation in various cellular processes. It has been used to study the glycosylation of proteins involved in cancer, inflammation, and neurodegenerative diseases. Methyl-N-dansylgalactosaminide has also been used to study the glycosylation of viral proteins, and to develop glycan-based vaccines.
Eigenschaften
CAS-Nummer |
146440-32-6 |
|---|---|
Produktname |
Methyl-N-dansylgalactosaminide |
Molekularformel |
C19H26N2O7S |
Molekulargewicht |
426.5 g/mol |
IUPAC-Name |
N-[(2S,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]-5-(dimethylamino)naphthalene-1-sulfonamide |
InChI |
InChI=1S/C19H26N2O7S/c1-21(2)13-8-4-7-12-11(13)6-5-9-15(12)29(25,26)20-16-18(24)17(23)14(10-22)28-19(16)27-3/h4-9,14,16-20,22-24H,10H2,1-3H3/t14-,16-,17+,18-,19+/m1/s1 |
InChI-Schlüssel |
YVJGIGDFHMIDFH-FTWQHDNSSA-N |
Isomerische SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@@H]3[C@H]([C@H]([C@H](O[C@@H]3OC)CO)O)O |
SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC3C(C(C(OC3OC)CO)O)O |
Kanonische SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC3C(C(C(OC3OC)CO)O)O |
Andere CAS-Nummern |
146440-32-6 |
Synonyme |
MDGA methyl alpha-N-dansylgalactosaminide methyl beta-N-dansylgalactosaminide methyl-N-dansylgalactosaminide methyl-N-dansylgalactosaminide, (beta-D-galacto)-isome |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



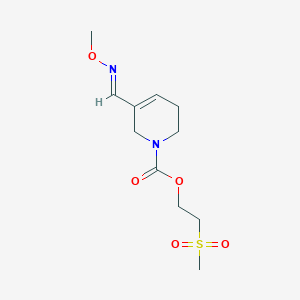
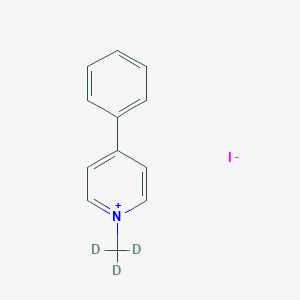

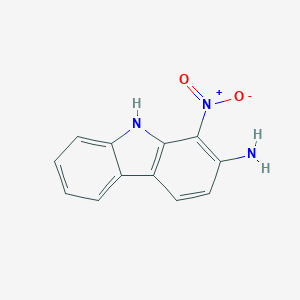
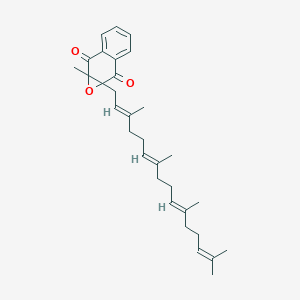

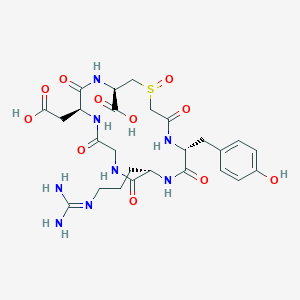
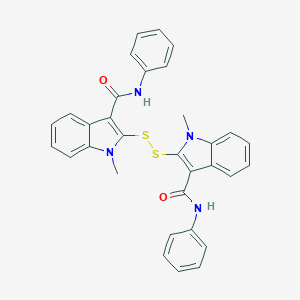
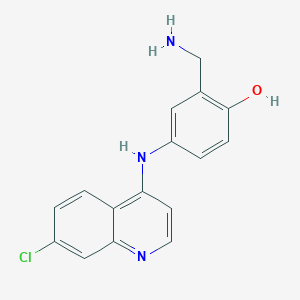
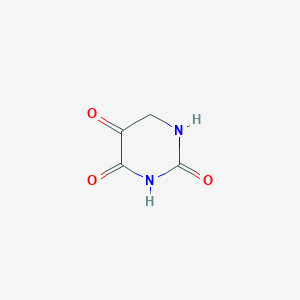
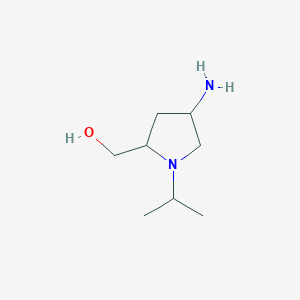
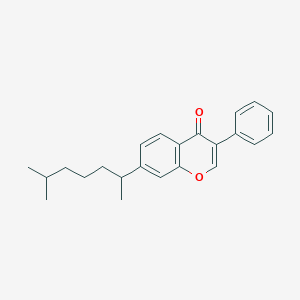
![2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyacetic acid](/img/structure/B127167.png)
